3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin
Overview
Description
Azithromycin Impurity H is an impurity found in the macrolide antibiotic, azithromycin. It can be used as a reference standard to trace impurities in azithromycin.
Scientific Research Applications
Antimicrobial Activity : Several studies have focused on the antimicrobial properties of compounds related to 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin. For example, Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Ajani et al. (2012) synthesized sulfonamide drugs with a wide range of biological activities and found significant antibacterial activity against key organisms (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).
Cytotoxicity Against Cancer Cell Lines : The effect of substituents on benzenesulfonyl motif of certain compounds for their cytotoxicity was explored by Lee et al. (2000), who found that specific substituents can enhance activity against human lung and colon cancer cell lines (Lee, Park, Choi, Lee, & Jung, 2000).
Novel Antibiotic Synthesis : Studies like that by Ricken et al. (2013) explored novel microbial strategies to eliminate sulfonamide antibiotics, shedding light on the potential for developing new antimicrobial agents (Ricken et al., 2013).
Antibacterial Effects of Derivatives : Behrami & Dobroshi (2019) focused on the organic synthesis of derivatives of 4-hydroxy-chromen-2-one, showing high levels of antibacterial activity (Behrami & Dobroshi, 2019).
Broad Specificity Antibodies for Antibiotics : Adrián et al. (2009) developed antibodies to detect a range of sulfonamide antibiotic congeners, which is crucial for the development of sensitive assays for antibiotic detection (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).
Mechanism of Action
Azithromycin Impurity H, also known as 3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin, GY11I2897O, or UNII-GY11I2897O, is an impurity found in Azithromycin . Here is a detailed analysis of its mechanism of action:
Target of Action
The primary target of Azithromycin Impurity H is the 70S ribosome of bacteria, specifically the 50S subunit . The 70S ribosome is a component of the bacterial protein synthesis machinery, playing a crucial role in the formation of proteins.
Mode of Action
Azithromycin Impurity H inhibits bacterial growth by binding to the 70S ribosome , specifically the 50S subunit . This binding prevents peptide bond formation and translocation during protein synthesis . As a result, the bacteria are unable to synthesize proteins, which are essential for their growth and survival.
Biochemical Pathways
The action of Azithromycin Impurity H affects the protein synthesis pathway in bacteria . By binding to the 50S subunit of the 70S ribosome, it prevents the formation of peptide bonds, a critical step in the protein synthesis pathway. This disruption leads to the inhibition of bacterial growth.
Pharmacokinetics
It’s known that the parent compound, azithromycin, has a high degree of tissue penetration and a long half-life
Result of Action
The primary result of the action of Azithromycin Impurity H is the inhibition of bacterial growth . By preventing protein synthesis, the bacteria are unable to grow and multiply, leading to a reduction in the bacterial population.
Biochemical Analysis
Biochemical Properties
Azithromycin Impurity H interacts with various biomolecules in the cell. It inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit, preventing peptide bond formation and translocation during protein synthesis . Resistance is attributed to mutations in 50S rRNA preventing binding of Azithromycin and allowing the cell to synthesize error-free proteins .
Cellular Effects
Azithromycin Impurity H has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Azithromycin Impurity H involves its binding to the 70S ribosome, specifically the 50S subunit, which prevents peptide bond formation and translocation during protein synthesis . This inhibition of protein synthesis is the primary mechanism by which Azithromycin Impurity H exerts its effects at the molecular level .
Properties
IUPAC Name |
N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVLGKGQGGAID-SYARVETMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H77N3O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210127 | |
Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
932.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612069-30-4 | |
Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-N-((4-(ACETYLAMINO)PHENYL)SULFONYL)-3'-N-DEMETHYLAZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY11I2897O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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